1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Description
1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives are recognized for their unique hydrogen-bonding capabilities, making them significant in drug-target interactions. They are incorporated into small molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Ureas are applied in drug design to engage with biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes, including HDAC, PRMT, or DOT1L, among others (Jagtap et al., 2017).
Indolylarylsulfones in HIV Treatment
Indolylarylsulfones have been identified as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies have focused on improving the profile of such compounds, highlighting their importance in the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).
Dimethyl Sulfoxide (DMSO) and Urea Mixtures
Research on mixtures of DMSO with urea highlights the interactions at a molecular scale, including hydrogen bonds and van der Waals forces. These interactions influence the microscopic dissolution properties and macroscopic solution behavior of the mixture. DMSO and urea mixtures have applications in various areas such as medicine, biotechnology, electrochemistry, and laser physics, showcasing the versatility of urea in scientific research (Kiefer et al., 2011).
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(14-7-4-5-8-15(14)22-13)29(25,26)12-11-21-20(24)23-16-9-6-10-17(27-2)18(16)28-3/h4-10,22H,11-12H2,1-3H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAFRZQKDYLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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